molecular formula C8H12N2O2 B1456925 (5,6-Dimethoxypyridin-2-yl)methanamine CAS No. 1112850-40-4

(5,6-Dimethoxypyridin-2-yl)methanamine

Cat. No. B1456925
M. Wt: 168.19 g/mol
InChI Key: NTAVZWOOCDEXMK-UHFFFAOYSA-N
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Description

“(5,6-Dimethoxypyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 1112850-40-4 . It has a molecular weight of 168.2 .


Physical And Chemical Properties Analysis

“(5,6-Dimethoxypyridin-2-yl)methanamine” has a molecular weight of 168.2 . It’s recommended to store this compound at a temperature of 28 C .

Scientific Research Applications

Chemical Synthesis

(5,6-Dimethoxypyridin-2-yl)methanamine: is a valuable intermediate in chemical synthesis. Its structure allows for the introduction of methoxy groups into molecules, which can significantly alter the chemical properties of the synthesized compounds. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, (5,6-Dimethoxypyridin-2-yl)methanamine can be used to develop new drug candidates. Its dimethoxy pyridine moiety is a common feature in molecules with potential therapeutic effects, including antihistamines and antidepressants. Researchers can modify this compound to create novel molecules for drug discovery programs .

Material Science

This compound’s ability to act as a ligand can be exploited in material science. It can bind to various metals and form coordination complexes, which are essential in the development of new materials with specific electronic, magnetic, or catalytic properties. These materials have applications in electronics, catalysis, and energy storage .

Analytical Chemistry

In analytical chemistry, (5,6-Dimethoxypyridin-2-yl)methanamine can be used as a reagent to detect or quantify other substances. Due to its specific reactivity, it can be part of assays that measure the presence of certain chemicals in a sample, which is crucial for environmental monitoring and quality control in manufacturing processes .

Agrochemical Development

The structural features of (5,6-Dimethoxypyridin-2-yl)methanamine make it a candidate for the development of new agrochemicals. Its methanamine group can be functionalized to create compounds with herbicidal or insecticidal properties. This is particularly important for creating more efficient and environmentally friendly pesticides .

Cancer Research

This compound may play a role in cancer research due to its potential to interact with biological molecules. It could be used to synthesize analogs of known anti-cancer drugs or to study the metabolism of carcinogenic substances, such as aflatoxin B1, which is known to be activated by similar compounds .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(5,6-dimethoxypyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAVZWOOCDEXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726871
Record name 1-(5,6-Dimethoxypyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dimethoxypyridin-2-yl)methanamine

CAS RN

1112850-40-4
Record name 1-(5,6-Dimethoxypyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethoxy-6-cyanopyridine (11-5, 5.1g, 31.1 mmol) in MeOH (260 mL) was added Pearlman's catalyst (2.18 g, 3.11 mmol) and concentrated HCl (20.0 mL, 249 mmol). The system was then stirred under an atmosphere of hydrogen via a balloon for 1.5 h. The reaction contents were filtered through a pad of celite and methanol was removed in vacuo. The crude mixture was then basified using saturated Na2CO3 and then extracted using 4:1 Chloroform:Ethanol. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to yield the desired product (11-6) as a bone semi-solid. ESI+MS [M+H]+ C8H12N2O2: M-16 (−NH2), 152.06 found, 152.2 required.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6-Dimethoxypyridin-2-yl)methanamine
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(5,6-Dimethoxypyridin-2-yl)methanamine
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(5,6-Dimethoxypyridin-2-yl)methanamine
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Reactant of Route 6
(5,6-Dimethoxypyridin-2-yl)methanamine

Citations

For This Compound
2
Citations
M Gao, M Wang, QH Zheng - Bioorganic & Medicinal Chemistry Letters, 2016 - Elsevier
The reference standard MK-1064 {5″-chloro-N-((5,6-dimethoxypyridin-2-yl)methyl)-[2,2′:5′,3″-terpyridine]-3′-carboxamide} was synthesized from methyl 2-chloro-5-iodonicotinate …
Number of citations: 21 www.sciencedirect.com
OS Taniya, DS Kopchuk, AF Khasanov… - Coordination Chemistry …, 2021 - Elsevier
Despite almost a century-long history of studying the potential of 2,2′:6′,2″-terpyridine in various fields, the development of synthetic atom-economic “one-pot” approaches/…
Number of citations: 9 www.sciencedirect.com

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